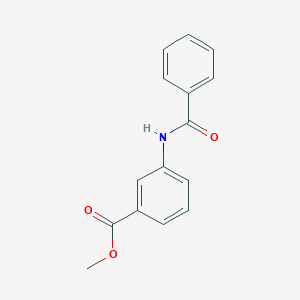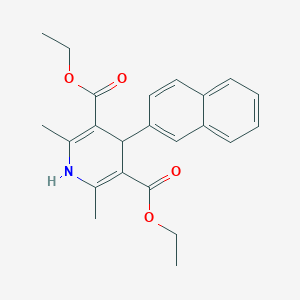![molecular formula O14P2U3 B232006 Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-) CAS No. 18433-48-2](/img/structure/B232006.png)
Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: is a complex inorganic compound that contains uranium, phosphorus, oxygen, and hydrogen. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, materials science, and nuclear research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- typically involves the reaction of uranyl nitrate with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
UO2(NO3)2+H3PO4→(UO2)2(PO4)2⋅H2O
The resulting product is then purified through filtration and recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of uranium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phosphate group can be substituted with other ligands, such as sulfate or carbonate, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions with controlled pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Compounds with different ligands, such as uranyl sulfate or uranyl carbonate.
Applications De Recherche Scientifique
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other uranium compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of uranium toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialized ceramics and glass, as well as in nuclear fuel processing.
Mécanisme D'action
The mechanism by which Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can bind to phosphate groups in biological molecules, disrupting normal cellular functions. Additionally, its radioactive properties can cause damage to cellular DNA, leading to cell death or mutations.
Comparaison Avec Des Composés Similaires
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: can be compared with other similar compounds, such as:
Uranyl sulfate: Similar in structure but contains sulfate instead of phosphate.
Uranyl carbonate: Contains carbonate ligands and is used in different industrial applications.
Uranyl nitrate: A common uranium compound used in nuclear fuel processing.
The uniqueness of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- lies in its specific phosphate ligands, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
18433-48-2 |
|---|---|
Formule moléculaire |
O14P2U3 |
Poids moléculaire |
366.01 g/mol |
Nom IUPAC |
dioxouranium(2+);hydron;phosphate |
InChI |
InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;;/q;;;+2/p-2 |
Clé InChI |
QKRQKXFTLBQFGH-UHFFFAOYSA-L |
SMILES |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
SMILES canonique |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



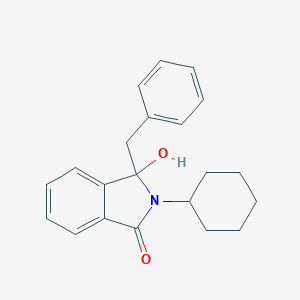
![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)
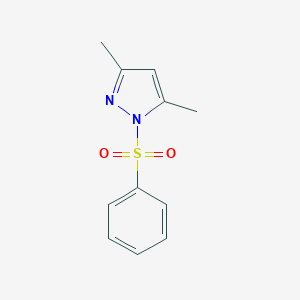
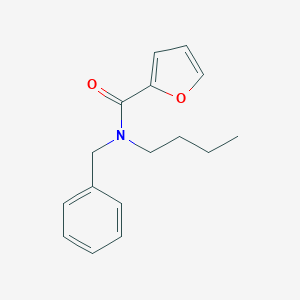
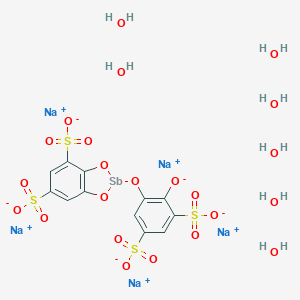
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
